Didodecylphosphinic acid Didodecylphosphinic acid
Brand Name: Vulcanchem
CAS No.: 6196-71-0
VCID: VC18501246
InChI: InChI=1S/C24H51O2P/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26)
SMILES:
Molecular Formula: C24H51O2P
Molecular Weight: 402.6 g/mol

Didodecylphosphinic acid

CAS No.: 6196-71-0

Cat. No.: VC18501246

Molecular Formula: C24H51O2P

Molecular Weight: 402.6 g/mol

* For research use only. Not for human or veterinary use.

Didodecylphosphinic acid - 6196-71-0

Specification

CAS No. 6196-71-0
Molecular Formula C24H51O2P
Molecular Weight 402.6 g/mol
IUPAC Name didodecylphosphinic acid
Standard InChI InChI=1S/C24H51O2P/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26)
Standard InChI Key UWJCYVDGGSAERX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCP(=O)(CCCCCCCCCCCC)O

Introduction

Chemical Identity and Structural Characteristics

Didodecylphosphinic acid, with the molecular formula C24H51O2P\text{C}_{24}\text{H}_{51}\text{O}_2\text{P}, features two dodecyl chains bonded to a phosphorus atom in a phosphinic acid configuration (R2PH(O)OH\text{R}_2\text{PH(O)OH}). Its hydrophobic alkyl chains enhance solubility in nonpolar solvents, while the acidic phosphinic group facilitates metal ion coordination. The compound typically exists as a viscous liquid at room temperature, with a density of approximately 0.91g/cm30.91 \, \text{g/cm}^3 and a melting point near 50C50^\circ\text{C} .

Synthesis and Optimization

Free Radical Addition Methodology

DDPA is synthesized via free radical addition, utilizing hypophosphorous acid (H3PO2\text{H}_3\text{PO}_2) and 1-decene as primary reactants. The reaction mechanism involves:

  • Initiation: Peroxide initiators (e.g., di-tert-butyl peroxide) generate phosphorus-centered radicals.

  • Propagation: Radicals react with olefins (1-decene) to form dialkylphosphinic acid intermediates.

  • Termination: Radical recombination yields DDPA .

The general reaction is expressed as:

H3PO2+2C10H20PeroxideC20H41PO(OH)+H2O\text{H}_3\text{PO}_2 + 2 \, \text{C}_{10}\text{H}_{20} \xrightarrow{\text{Peroxide}} \text{C}_{20}\text{H}_{41}\text{PO(OH)} + \text{H}_2\text{O}

Table 1: Optimization of Reaction Conditions for DDPA Synthesis

ParameterOptimal ValueYield (%)
InitiatorDTBP*78
Reaction Time (h)885
Temperature (°C)12082
Molar Ratio (H₃PO₂:C₁₀H₂₀)1:2.488
*Di-tert-butyl peroxide

Challenges in Industrial Production

  • Olefin Polymerization: Excess olefin leads to side reactions, reducing yield. Maintaining a molar ratio of H3PO2:C10H20=1:2.4\text{H}_3\text{PO}_2:\text{C}_{10}\text{H}_{20} = 1:2.4 minimizes this issue .

  • Initiator Selection: Peroxide initiators like DTBP improve radical generation efficiency compared to azobisisobutyronitrile (AIBN) .

Physicochemical Properties

Solubility and Stability

DDPA exhibits high solubility in aliphatic hydrocarbons (e.g., kerosene) and chlorinated solvents. It remains stable under acidic conditions but hydrolyzes slowly in alkaline environments, forming phosphonic acid derivatives .

Coordination Chemistry

The phosphinic acid group (PO(OH)-\text{PO(OH)}) acts as a bidentate ligand, coordinating with metal ions such as Ni2+\text{Ni}^{2+} and Co2+\text{Co}^{2+}. The extraction efficiency is influenced by:

  • pH: Optimal metal extraction occurs at pH3.55.0\text{pH} \, 3.5–5.0.

  • Alkyl Chain Length: Longer chains (C₁₂) enhance hydrophobicity, reducing aqueous phase solubility .

Applications in Metal Extraction

Nickel and Cobalt Separation

DDPA demonstrates superior selectivity for Ni2+\text{Ni}^{2+} over Co2+\text{Co}^{2+} in sulfate-rich solutions. A study using a 0.1 M DDPA/kerosene system achieved a separation factor (βNi/Co\beta_{\text{Ni/Co}}) of 12.5 at pH4.0\text{pH} \, 4.0 .

Table 2: Extraction Efficiency of DDPA for Transition Metals

Metal IonDistribution Coefficient (DD)Extraction Efficiency (%)
Ni²⁺45.297.8
Co²⁺3.778.6
Fe³⁺0.915.4

Comparison with Analogues

  • Dihexylphosphinic Acid (DHPA): Shorter chains reduce hydrophobicity, lowering DNiD_{\text{Ni}} to 22.1.

  • Di-(2,4,4-trimethylpentyl)phosphinic Acid (DTMPPA): Branched chains improve steric hindrance, increasing βNi/Co\beta_{\text{Ni/Co}} to 18.3 .

Mechanistic Insights

Extraction Equilibrium

The extraction of Ni2+\text{Ni}^{2+} by DDPA follows a cation-exchange mechanism:

Ni(aq)2++2HL(org)NiL2(org)+2H(aq)+\text{Ni}^{2+}_{(\text{aq})} + 2 \, \text{HL}_{(\text{org})} \rightleftharpoons \text{NiL}_{2(\text{org})} + 2 \, \text{H}^+_{(\text{aq})}

where HL\text{HL} represents DDPA. The equilibrium constant (KexK_{\text{ex}}) is 104.210^{4.2}, indicating strong affinity .

Thermodynamic Parameters

  • Enthalpy Change (ΔH\Delta H): 58.3kJ/mol-58.3 \, \text{kJ/mol} (exothermic).

  • Entropy Change (ΔS\Delta S): 112J/(mol\cdotpK)112 \, \text{J/(mol·K)} (increased disorder due to solvent reorganization) .

Industrial Case Studies

Recovery from Laterite Leachates

In a pilot plant trial, DDPA achieved 94% nickel recovery from laterite ore leachates, outperforming Cyanex 272 (88%) .

Recycling and Regeneration

Spent DDPA can be regenerated via stripping with 2MH2SO42 \, \text{M} \, \text{H}_2\text{SO}_4, retaining 92% efficiency after five cycles .

Future Research Directions

  • Green Synthesis: Developing ionic liquid-mediated routes to reduce peroxide usage.

  • Hybrid Extractants: Combining DDPA with ionic liquids for enhanced selectivity.

  • Nanostructured Systems: Encapsulating DDPA in silica nanoparticles to improve recyclability.

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